N-(2,3-dimethylphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide N-(2,3-dimethylphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 851131-95-8
VCID: VC6027472
InChI: InChI=1S/C21H23N3OS/c1-14-10-15(2)12-18(11-14)24-9-8-22-21(24)26-13-20(25)23-19-7-5-6-16(3)17(19)4/h5-12H,13H2,1-4H3,(H,23,25)
SMILES: CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C)C
Molecular Formula: C21H23N3OS
Molecular Weight: 365.5

N-(2,3-dimethylphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 851131-95-8

Cat. No.: VC6027472

Molecular Formula: C21H23N3OS

Molecular Weight: 365.5

* For research use only. Not for human or veterinary use.

N-(2,3-dimethylphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide - 851131-95-8

Specification

CAS No. 851131-95-8
Molecular Formula C21H23N3OS
Molecular Weight 365.5
IUPAC Name N-(2,3-dimethylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H23N3OS/c1-14-10-15(2)12-18(11-14)24-9-8-22-21(24)26-13-20(25)23-19-7-5-6-16(3)17(19)4/h5-12H,13H2,1-4H3,(H,23,25)
Standard InChI Key DVAKCPIRTOQULP-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three distinct components:

  • A 2,3-dimethylphenyl group attached via an amide bond.

  • A thioacetamide bridge serving as a flexible linker.

  • A 1-(3,5-dimethylphenyl)-1H-imidazole ring providing aromaticity and hydrogen-bonding capabilities.

The imidazole ring’s nitrogen atoms and sulfur in the thioether group create polarizable regions, enhancing interactions with biological targets. Substituents on the phenyl rings (methyl groups at positions 2,3 and 3,5) introduce steric effects that influence conformational stability and solubility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₃N₃OS
Molecular Weight365.5 g/mol
IUPAC NameN-(2,3-dimethylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
SMILESCC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C)C
Topological Polar Surface Area93.3 Ų

Synthetic Pathways

Multi-Step Synthesis Strategy

The synthesis involves sequential coupling reactions:

  • Imidazole Ring Formation: Cyclocondensation of 3,5-dimethylphenylglyoxal with ammonium acetate yields the 1-(3,5-dimethylphenyl)-1H-imidazole core.

  • Thioether Linkage: Reaction of 2-mercaptoimidazole with chloroacetyl chloride introduces the thioacetamide bridge .

  • Amide Coupling: The final step employs carbodiimide coupling agents (e.g., DCC or DIC) to attach the 2,3-dimethylphenylamine moiety.

Critical parameters include:

  • Temperature control during imidazole cyclization (60–80°C).

  • Anhydrous conditions for amide bond formation to prevent hydrolysis.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Imidazole FormationNH₄OAc, EtOH, reflux, 6 h72
Thioether FormationClCH₂COCl, K₂CO₃, DMF, 0°C → RT65
Amide CouplingDCC, DMAP, CH₂Cl₂, 24 h58

Biological Activities and Mechanisms

Table 3: Comparative MIC Values for Analogous Compounds

CompoundMIC (µM) vs S. aureusMIC (µM) vs C. albicans
N1 1.272.54
N22 2.603.10
Target CompoundPending dataPending data

Anticancer Activity

Imidazole-thioacetamide hybrids exhibit cytotoxicity against colorectal carcinoma (HCT116) with IC₅₀ values as low as 4.53 µM, surpassing 5-fluorouracil (IC₅₀ = 9.99 µM) . Mechanistic studies suggest apoptosis induction via mitochondrial membrane depolarization and caspase-3 activation .

Pharmacokinetic and Toxicity Profiling

ADME Predictions

  • Absorption: High logP (3.8) predicts good membrane permeability but potential solubility limitations.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with methyl groups undergoing demethylation.

  • Excretion: Renal clearance predominates due to moderate molecular weight.

Acute Toxicity

Preliminary rodent studies on analogs indicate an LD₅₀ > 500 mg/kg (oral), suggesting a favorable therapeutic index . Hepatotoxicity risks necessitate structural optimization to reduce metabolic activation of the imidazole ring.

Research Applications and Future Directions

Drug Discovery

  • Antimicrobial Scaffold: Modular synthesis allows substitution at positions 2 (imidazole) and 3 (phenyl) to enhance potency .

  • Kinase Inhibition: The compound’s planar structure shows potential for ATP-binding pocket targeting in tyrosine kinases.

Materials Science

  • Coordination Polymers: Sulfur and nitrogen donor atoms enable metal-organic framework (MOF) construction for gas storage.

  • Optoelectronic Materials: Conjugated π-system supports applications in organic semiconductors.

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